2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
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Overview
Description
2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a sulfonyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step often involves the preparation of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
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Sulfonylation: : The pyrrolidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the pyrrolidine ring.
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Methoxylation: : The next step involves the introduction of the methoxy group. This can be achieved by reacting the sulfonylated pyrrolidine with methanol in the presence of a suitable catalyst.
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Fluoropyridine Coupling: : Finally, the methoxylated intermediate is coupled with 5-fluoropyridine under conditions that facilitate the formation of the desired product. This step may involve the use of a palladium catalyst and a base in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under suitable conditions.
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Substitution: : The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide or thiourea can be employed under basic conditions.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group and the fluoropyridine moiety can enhance binding affinity and specificity towards biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological pathways, making it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds or ionic interactions, while the fluoropyridine moiety might engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
- 2-{[1-(2-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
- 2-{[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine
Uniqueness
Compared to its analogs, 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is unique due to the presence of the chlorine atom in the sulfonyl group. This chlorine atom can influence the compound’s reactivity and binding properties, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-3-1-2-4-15(14)24(21,22)20-8-7-12(10-20)11-23-16-6-5-13(18)9-19-16/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMSPYWBLXSMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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